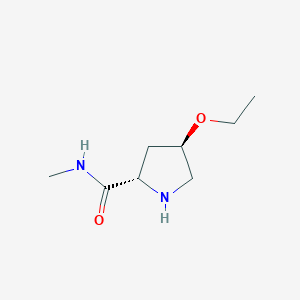

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-6-4-7(10-5-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7+/m1/s1 |

InChI Key |

RSOSYIHZSSRWHG-RQJHMYQMSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)NC |

Canonical SMILES |

CCOC1CC(NC1)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline derivatives.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine group is introduced to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis modules and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 239.31 g/mol

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structural characteristics contribute to its biological activity, making it a candidate for various applications.

Neurological Disorders

Research indicates that derivatives of pyrrolidine compounds exhibit potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound has been explored for its neuroprotective properties, particularly in models of neurodegeneration.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives showed promise in reducing neuroinflammation and oxidative stress in mouse models of Alzheimer's disease .

Pain Management

The compound has been investigated for its analgesic properties. It acts on the cannabinoid receptor system, specifically the CB2 receptor, which is implicated in pain modulation.

- Case Study : A patent application highlighted the effectiveness of pyrrolidine compounds in alleviating pain responses through CB2 receptor activation, suggesting that this compound could be beneficial for chronic pain management .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Data Table: Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 20 | Cell cycle arrest |

Synthesis and Formulation

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance its bioavailability and therapeutic efficacy.

- Synthesis Route Example :

- Formation of the pyrrolidine ring.

- Alkylation with ethyl bromide.

- Amide formation with N-methylamine.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate a favorable safety margin in animal models.

- Toxicity Data Table

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Mutagenicity | Negative |

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

- 4-Position Modification : Replacing hydroxy with ethoxy (as in the target compound) likely reduces polarity, enhancing blood-brain barrier penetration or oral bioavailability compared to hydroxylated analogs .

- N-Substituent : The methyl group in the target compound contrasts with the 4-(4-methylthiazol-5-yl)benzyl group in patent examples, which is associated with receptor selectivity (e.g., kinase inhibition) .

Physicochemical and Pharmacokinetic Properties

Research Findings :

- The 4-(4-methylthiazol-5-yl)benzyl group in patent compounds is linked to enhanced target engagement in kinase assays but may increase off-target risks .

Biological Activity

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- A pyrrolidine ring

- An ethoxy group at the 4-position

- A carboxamide functionality at the 2-position

This configuration is crucial for its biological activity as stereochemistry can significantly influence the binding affinity and efficacy of compounds in biological systems.

Research indicates that this compound may interact with several biological targets:

- Receptor Binding : Preliminary studies suggest potential binding to receptors involved in pain and inflammation pathways. Molecular docking simulations have indicated favorable interactions with key proteins involved in these processes.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes linked to inflammatory responses, although empirical data is still needed to confirm these predictions.

Anti-inflammatory Properties

Computer-aided predictions have suggested that this compound could possess anti-inflammatory properties. In vitro assays are required to validate these findings and determine the specific pathways affected.

Analgesic Effects

Similar to other pyrrolidine derivatives, this compound may also demonstrate analgesic effects. Studies on related compounds have shown that modifications in the pyrrolidine structure can lead to significant changes in pain modulation activity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy group at 4-position | Potential anti-inflammatory and analgesic effects |

| (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide | Methoxy group at 4-position | Exhibits similar pharmacological properties |

| 1-Methylpyrrolidine-2-carboxylic acid | Lacks ethoxy group | Different solubility and reactivity |

This comparative analysis highlights how variations in functional groups can lead to differences in biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide, and how can stereochemical purity be ensured?

- Methodology : The synthesis of pyrrolidine-2-carboxamide derivatives typically involves chiral resolution or asymmetric catalysis. For example, stereospecific alkylation at the 4-position of pyrrolidine can be achieved using (S)-proline-based chiral auxiliaries or transition-metal catalysts (e.g., Pd-mediated coupling). Post-synthetic ethoxylation requires careful control of reaction conditions (e.g., temperature, solvent polarity) to retain stereochemical integrity .

- Validation : X-ray crystallography (e.g., as demonstrated for related (2S,4R)-configured pyrrolidine derivatives in ) and chiral HPLC with polarimetric detection are critical for confirming absolute configuration and enantiomeric excess.

Q. How can the conformational flexibility of the pyrrolidine ring impact the compound's physicochemical properties?

- Analysis : The ethoxy group at the 4-position introduces steric and electronic effects that influence ring puckering. Computational methods (e.g., DFT calculations) and NMR-based NOE studies reveal that substituents at the 4-position stabilize specific conformers, affecting solubility and hydrogen-bonding capacity . For example, the (2S,4R) configuration may favor a C<sup>γ</sup>-endo puckering mode, as observed in structurally similar 4-hydroxyproline derivatives .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Protocol : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) provides high specificity. Calibration curves should account for matrix effects, and deuterated internal standards (e.g., D3-N-methyl analogs) improve quantification accuracy .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound's interactions with biological targets (e.g., enzymes, receptors)?

- Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity and may act as a hydrogen-bond acceptor. Molecular docking studies (e.g., using AutoDock Vina) with related pyrrolidine-2-carboxamides suggest that substituents at the 4-position occupy hydrophobic pockets in target proteins, modulating binding affinity . For example, in AT1 receptor ligands, bulkier 4-substituents increase steric hindrance but improve selectivity .

Q. What strategies mitigate racemization during large-scale synthesis or prolonged storage?

- Optimization : Avoid protic solvents (e.g., water, alcohols) during synthesis, as they accelerate epimerization at the 2S position. Lyophilization under inert atmospheres and storage at −20°C in amber vials minimize degradation. Stability studies using accelerated thermal aging (40°C/75% RH) confirm shelf-life under recommended conditions .

Q. How can computational modeling predict the metabolic fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.